molecular formula C11H15N5O B11778747 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11778747
M. Wt: 233.27 g/mol
InChI Key: ZQVOZNLKISRYFI-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrazole ring, a pyrrolidine ring, and an oxadiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. Common starting materials might include hydrazides and nitriles, which undergo cyclization in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.

    Substitution: Various substitution reactions might occur, where different functional groups replace existing ones on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
  • 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(piperidin-2-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(1-Ethyl-1H-pyrazol-5-yl)-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole might lie in its specific substitution pattern and the resulting biological activity. Differences in the substituents on the pyrazole and pyrrolidine rings could lead to variations in its chemical reactivity and biological effects.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

5-(2-ethylpyrazol-3-yl)-3-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H15N5O/c1-2-16-9(5-7-13-16)11-14-10(15-17-11)8-4-3-6-12-8/h5,7-8,12H,2-4,6H2,1H3

InChI Key

ZQVOZNLKISRYFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NC(=NO2)C3CCCN3

Origin of Product

United States

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